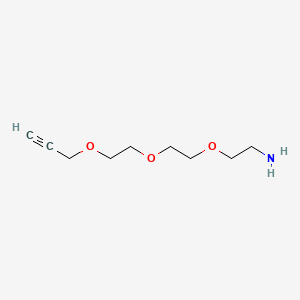

Propargyl-PEG3-amine

Vue d'ensemble

Description

Propargyl-PEG3-amine is a PEG linker that is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The propargyl group reacts with azides in copper catalyzed azide-alkyne Click Chemistry . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Molecular Structure Analysis

The molecular formula of this compound is C9H17NO3 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Chemical Reactions Analysis

This compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The propargyl group reacts with azides in copper catalyzed azide-alkyne Click Chemistry .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 187.24 . It is a liquid at room temperature . It is soluble in water, DMSO, DCM, DMF .

Applications De Recherche Scientifique

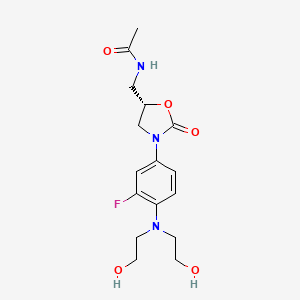

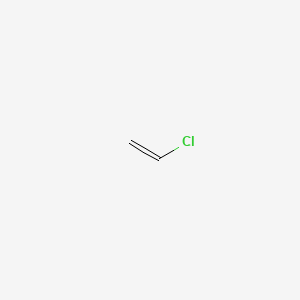

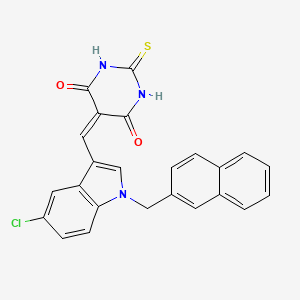

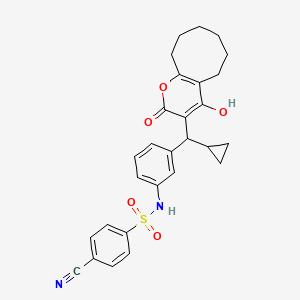

1. Synthèse d'hétérobifunctionnels poly(éthylène glycol) Propargyl-PEG3-amine est utilisé dans la synthèse de dérivés d'hétérobifunctionnels poly(éthylène glycol) (PEG) à extrémité propargyle avec des groupes terminaux hydroxyle, carboxyle, mercapto ou hydrazide {svg_1}. Cette méthode peut être utile pour le développement de bioconjugués à base de PEG pour une variété d'applications biomédicales {svg_2}.

Bioconjugaison

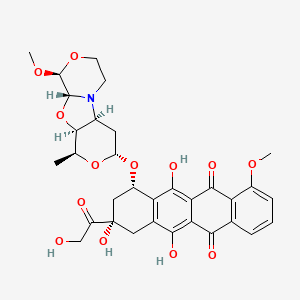

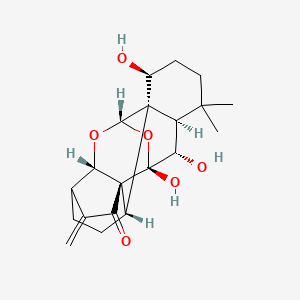

La liaison PEG hydrophile dans this compound facilite la solubilité dans les applications biologiques {svg_3}. Il peut être utilisé pour la bioconjugaison ou comme élément de base pour la synthèse de petites molécules, de conjugués de petites molécules et/ou de biomolécules {svg_4}.

Préparation d'amines propargyliques

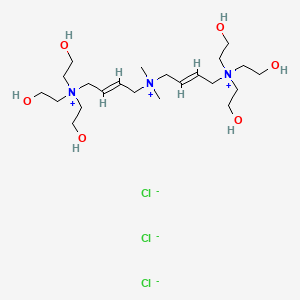

this compound peut être utilisé dans la préparation de divers dérivés d'amines propargyliques par le biais de réactions à trois composants à un seul pot de couplage A3 et KA2 {svg_5}.

Synthèse d'agents de propargylation

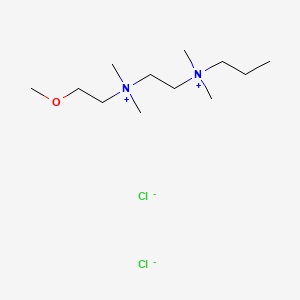

Le groupe propargyle dans this compound est un groupement hautement polyvalent dont l'introduction dans des éléments de construction de petites molécules ouvre de nouvelles voies synthétiques pour une élaboration ultérieure {svg_6}.

Applications biomédicales

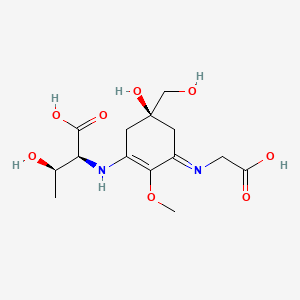

En raison de sa faible toxicité, de sa bonne hydrophilie, de son excellente biocompatibilité et de sa biodégradabilité, this compound peut être utilisé comme un matériau prometteur dans des applications biomédicales telles que la modification des protéines, les conjugués de médicaments PEG, les micelles polymériques et les matériaux d'échafaudage 3-D en génie tissulaire et en médecine régénérative {svg_7}.

Biologie chimique et chimie médicinale

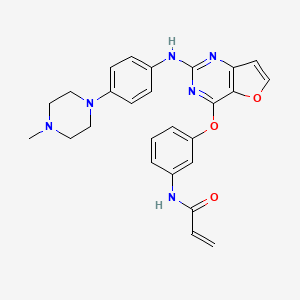

this compound peut être utilisé comme élément de construction pour la synthèse de petites molécules, de conjugués de petites molécules et/ou de biomolécules, ou d'autres composés outils pour la biologie chimique et la chimie médicinale qui nécessitent une ligation {svg_8}.

Mécanisme D'action

Target of Action

Propargyl-PEG3-amine is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Mode of Action

The mode of action of this compound involves the formation of PROTACs, which are molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTACs, this compound can selectively target proteins for degradation, thereby influencing the protein levels within the cell .

Pharmacokinetics

As a peg-based compound, it is expected to have good water solubility This could potentially enhance its bioavailability

Result of Action

The result of the action of this compound is the selective degradation of target proteins . This can lead to changes in cellular processes that are regulated by these proteins. The exact molecular and cellular effects would depend on the specific proteins being targeted.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAc) can be affected by the presence of copper ions Additionally, the stability of the compound could be influenced by factors such as pH and temperature

Orientations Futures

Propargylamines are important classes of alkyne coupled amine compounds used in heterocyclic chemistry and pharmaceuticals chemistry and have a large impact as a pharmacophore used in medicinal chemistry . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . The goal of future research is to highlight these exciting advances and to underscore their impact .

Analyse Biochimique

Biochemical Properties

Propargyl-PEG3-amine interacts with various biomolecules through its amine and propargyl groups. The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The propargyl group can undergo copper-catalyzed azide-alkyne Click Chemistry with azide-bearing compounds or biomolecules .

Cellular Effects

Peg derivatives, including this compound, are known to decrease aggregation and increase solubility of proteins . This can influence cell function by affecting protein stability and interactions.

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to form stable triazole linkages via Click Chemistry . This allows it to bind to azide-bearing compounds or biomolecules, potentially influencing their activity or interactions .

Temporal Effects in Laboratory Settings

Peg derivatives are generally stable and resistant to degradation .

Metabolic Pathways

Peg derivatives can interact with various enzymes and cofactors due to their ability to bind to azide-bearing compounds or biomolecules .

Transport and Distribution

Peg derivatives are generally water-soluble and can diffuse freely in aqueous environments .

Subcellular Localization

Peg derivatives can potentially localize to various subcellular compartments due to their ability to bind to azide-bearing compounds or biomolecules .

Propriétés

IUPAC Name |

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREICTHRFCQNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid](/img/structure/B610150.png)